molecular formula C17H17NO3 B14619455 2-(3,4,5-trimethoxyphenyl)-1H-indole CAS No. 58697-56-6

2-(3,4,5-trimethoxyphenyl)-1H-indole

Cat. No.: B14619455
CAS No.: 58697-56-6
M. Wt: 283.32 g/mol
InChI Key: BSAXUDHEHFJVFG-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-1H-indole is a synthetic indole derivative characterized by a 3,4,5-trimethoxyphenyl (TMP) group at the indole’s 2-position. This structural motif is common in tubulin polymerization inhibitors, which target the colchicine-binding site to disrupt microtubule dynamics in cancer cells .

Properties

CAS No.

58697-56-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1H-indole

InChI

InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)14-8-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3

InChI Key

BSAXUDHEHFJVFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Phenylsulfonyl Protection and Directed Metallation

The foundational strategy for synthesizing 2-arylindoles involves protecting the indole nitrogen to direct electrophilic substitution. As detailed in, 1H-indole is first protected as 1-(phenylsulfonyl)-1H-indole using phenylsulfonyl chloride under basic conditions. Subsequent iodination at the 2-position is achieved via directed ortho-metallation with isopropyl magnesium chloride and diisopropylamine, followed by treatment with iodine. This generates 2-iodo-1-(phenylsulfonyl)-1H-indole, which undergoes Suzuki-Miyaura coupling with 3,4,5-trimethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate (aq. 2M) to yield 1-(phenylsulfonyl)-2-(3,4,5-trimethoxyphenyl)-1H-indole. Final deprotection using NaOH/MeOH removes the sulfonyl group, furnishing the target compound in 78–84% overall yield.

One-Pot Coupling-Cyclization Cascade

A streamlined one-pot approach from employs imide-derived enol phosphates as coupling partners. Here, o-haloanilides (e.g., 2-bromo-3,4,5-trimethoxyaniline) react with enol phosphates under Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) to form N-(o-halophenyl)enecarbamates. Subsequent 5-endo-trig cyclization via Heck coupling or aryl radical pathways directly constructs the indole core, achieving 2-(3,4,5-trimethoxyphenyl)-1H-indole in 67% yield over two steps. This method eliminates intermediate isolation, enhancing throughput for gram-scale synthesis.

Multicomponent Indole Synthesis

Sustainable Two-Step Assembly

A green chemistry route from utilizes 3,4,5-trimethoxyaniline, 2,2-dimethoxyacetaldehyde, and benzyl isocyanide in a tandem condensation-cyclization sequence. In the first step, formic acid catalyzes the Ugi-type reaction in methanol at room temperature, forming N-benzyl-3,3-dimethoxy-2-(N-(3,4,5-trimethoxyphenyl)formamido)propanamide (94% yield). Cyclization with methanesulfonic acid (MSA) at 70°C induces deprotection and aromatization, yielding this compound in 91% yield. The protocol’s sustainability stems from atom economy and avoidance of toxic metals.

Scalability and Functional Group Tolerance

This method tolerates diverse isocyanides and anilines, enabling access to N-substituted variants. For instance, replacing benzyl isocyanide with tert-butyl isocyanide affords the tert-butyl carbamate derivative, which is hydrolyzable to the free NH-indole. The one-pot variant consolidates both steps, achieving 85% yield on 10 mmol scales, underscoring industrial viability.

Nitroarene-Alkyne Cyclization Strategies

Hydroxylamine-Mediated Annulation

A novel two-step manifold from leverages nitroarenes as starting materials. 3,4,5-Trimethoxynitrobenzene is reduced to the corresponding hydroxylamine using Zn/AcOH, which then reacts with methyl propiolate under AuCl₃/Zn(OTf)₂ catalysis. The conjugate addition-cyclization cascade forms the indole core, yielding this compound-3-carboxylate (84% yield). Decarboxylation with Cu(OAc)₂ in DMF provides the des-carboxy analogue, though this step is unnecessary for the target compound.

Advantages Over Traditional Methods

This approach circumvents N-protection/deprotection sequences, reducing step count and waste. The use of nitroarenes—cheap and diverse building blocks—enhances substrate scope. However, electron-deficient alkynes (e.g., methyl propiolate) are required for efficient cyclization, limiting alkyne diversity.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Suzuki-Miyaura Coupling 78–84% Pd catalysis, aqueous base High regioselectivity, scalable Requires N-protection/deprotection
One-Pot Cascade 67% Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O No intermediate isolation Limited to o-haloaniline substrates
Multicomponent 85–91% Formic acid, MSA, rt/70°C Atom-economical, one-pot feasible Requires stoichiometric acid
Nitroarene-Alkyne 84% Zn/AcOH, AuCl₃/Zn(OTf)₂ No N-protection, nitroarene diversity Restricted to electron-deficient alkynes

Mechanistic Insights and Optimization

Cyclization Pathways

In the multicomponent method, MSA protonates the dimethoxyacetaldehyde moiety, triggering sequential deprotection, iminium formation, and electrophilic aromatic substitution. DFT studies suggest a six-membered transition state stabilizes the cyclization step.

Catalyst Selection

For nitroarene-alkyne routes, AuCl₃ outperforms Pd and Cu catalysts in mediating the conjugate addition-cyclization, likely due to superior π-acidity facilitating alkyne activation.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization, which is crucial for cell division. This interaction can lead to the disruption of cellular processes, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

Key Structural Features
  • Trimethoxyphenyl Group : The TMP group is a critical pharmacophore for tubulin binding. Its placement at positions 1, 2, or 3 on the indole ring significantly influences activity.
  • Heterocyclic and Thioether Modifications : Substitutions like thioether linkages (e.g., -S-TMP) or heterocycles (e.g., imidazole, thiophene) enhance potency and selectivity.
Examples of Analogous Compounds

Methyl 3-[(3,4,5-Trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate (Compound 21)

  • Structure : TMP-thio at C3, methoxy at C5, and ester at C2.
  • Activity : IC₅₀ = 13 nM (MCF-7 cells); tubulin polymerization inhibition IC₅₀ = 2.0 µM, outperforming colchicine (IC₅₀ = 3.2 µM) .
  • Key Insight : The C3 thioether and C5 methoxy groups synergistically enhance cytotoxicity.

2-(1H-Imidazol-1-yl)-3-((3,4,5-Trimethoxyphenyl)thio)-1H-Indole (Compound 52)

  • Structure : Imidazole at C2, TMP-thio at C3.
  • Activity : IC₅₀ = 28–35 nM (CML cells) .
  • Comparison : The imidazole moiety improves solubility but reduces potency compared to ARDAP derivatives.

2-(Benzothiophen-2-yl)-3-((3,4,5-Trimethoxyphenyl)thio)-1H-Indole (Compound 70)

  • Structure : Benzothiophene at C2, TMP-thio at C3.
  • Activity : High melting point (220–225°C) suggests stability; IC₅₀ data pending .
  • Synthesis : Higher yield (60–83%) compared to furan analogs, indicating favorable reactivity .

Cytotoxicity and Tubulin Inhibition Data

Compound Substituents IC₅₀ (Cancer Cells) Tubulin Inhibition IC₅₀ Source
2-(3,4,5-TMP)-1H-Indole (Target) C2-TMP N/A N/A
Compound 21 C3-TMP-thio, C5-OMe, C2-COOMe 13 nM (MCF-7) 2.0 µM
Compound 52 C2-Imidazole, C3-TMP-thio 28–35 nM (CML) N/A
ARDAP 10 N/A 12–14 nM (CML) N/A
Combretastatin A-4 (Reference) Cis-stilbene core 17 nM (MCF-7) ~1.0 µM

Key Findings :

  • Thioether-linked TMP at C3 (Compound 21) maximizes tubulin inhibition and cytotoxicity.

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